molecular formula C29H38N4O9 B610111 Pipacycline CAS No. 1110-80-1

Pipacycline

Cat. No. B610111
CAS RN: 1110-80-1
M. Wt: 586.64
InChI Key: XATZHCXBMKRRDO-REHNUXHNSA-N
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Description

Pipacycline, also known as Penimepicycline, is an antibiotic . It is the phenoxymethylpenicillinate salt of the tetracycline antibiotic this compound (mepicycline) . The molecular formula of this compound is C29H38N4O9 .


Synthesis Analysis

This compound is a semi-synthetic tetracycline formed by a Mannich condensation of formaldehyde and 4-hydroxyethylpiperazine with tetracycline . The introduction of the piperazine improves bioavailability .


Molecular Structure Analysis

The molecular weight of this compound is 586.63 g/mol . The structure of this compound includes a β-lactam ring, which is a characteristic feature of this class of antibiotics .

Scientific Research Applications

  • Pharmacokinetics Enhancement : Piperine treatment has been shown to significantly enhance the maximum plasma concentration, area under the curve, and half-life of diclofenac in healthy volunteers, indicating a potential role in enhancing the efficacy of certain drugs (Bedada, Boga, & Kotakonda, 2017).

  • Neuroprotective Effects : Piperine has demonstrated neuroprotective effects against Huntington disease-like symptoms in rats, suggesting its potential use in neurological conditions (Salman, Tabassum, & Parvez, 2020).

  • Alzheimer’s Disease Treatment : Piperine-loaded Tween-integrated monoolein cubosomes have shown potential in the effective chronic treatment of Alzheimer’s Disease, offering a novel approach for oral brain-targeted therapy (Elnaggar, Etman, Abdelmonsif, & Abdallah, 2015).

  • Cancer Therapy Enhancement : Studies indicate that Piperine can enhance the effect of temozolomide against resistant human glioma cell lines, suggesting its use in combination therapy for certain cancers (Jeong, Jung, Park, Shin, & Oh, 2020).

  • Gastric Ulcer Prevention : Piperine has been found to protect against experimental gastric ulceration in a dose-dependent manner, indicating its potential as a gastroprotective agent (Bai & Xu, 2000).

  • Anti-Inflammatory Action : A study showed that Piperine, when combined with resveratrol, significantly decreased paw swelling and ameliorated histopathological changes in rats with adjuvant-induced arthritis (El-Ghazaly, Fadel, Abdel-Naby, Abd El-Rehim, Zaki, & Kenawy, 2020).

  • Enhancing Bioaccessibility : Inclusion of Piperine in β-cyclodextrin complexes has been shown to improve its bioaccessibility and in vitro antioxidant capacity, suggesting its potential for enhanced delivery in food and pharmaceutical applications (Quilaqueo, Millao, Luzardo-Ocampo, Campos-Vega, Acevedo, Shene, & Rubilar, 2019).

Mechanism of Action

Target of Action

Pipacycline, also known as Mepicycline, is a broad-spectrum antibiotic . The primary targets of this compound are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for bacterial survival .

Mode of Action

This compound inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This interaction prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The inhibition of cell wall synthesis leads to bacterial cell death, making this compound an effective antibiotic .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the synthesis of the bacterial cell wall . By inhibiting the PBPs, this compound disrupts the normal function of these proteins, leading to the cessation of cell wall synthesis . The downstream effects of this disruption include the weakening of the bacterial cell wall, leading to osmotic instability and ultimately, bacterial cell death .

Pharmacokinetics

Like other antibiotics, these properties are crucial in determining the drug’s bioavailability, efficacy, and safety

Result of Action

The primary result of this compound’s action is the death of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacteria to become osmotically unstable, leading to cell lysis and death . This makes this compound effective in treating infections caused by susceptible bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other substances can affect the stability and activity of the drug . Additionally, the presence of resistant bacteria in the environment can influence the efficacy of this compound . Understanding these environmental influences is crucial for optimizing the use of this compound in clinical settings .

properties

IUPAC Name

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N4O9/c1-28(41)15-5-4-6-18(35)19(15)23(36)20-16(28)13-17-22(31(2)3)24(37)21(26(39)29(17,42)25(20)38)27(40)30-14-33-9-7-32(8-10-33)11-12-34/h4-6,16-17,22,34-36,39,41-42H,7-14H2,1-3H3,(H,30,40)/t16-,17-,22-,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUQZDNDLCIQFJ-REHNUXHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)CCO)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)CCO)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00891415
Record name Pipacycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1110-80-1
Record name Pipacycline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001110801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pipacycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pipacycline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.888
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPACYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ3P6082I5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the mechanism of action of Mepicycline?

A1: Mepicycline, like other tetracyclines, exerts its antibacterial effect by inhibiting bacterial protein synthesis. [] It binds to the 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA to the acceptor site on the mRNA-ribosome complex. This halts the addition of amino acids to the growing polypeptide chain, ultimately inhibiting bacterial growth.

Q2: How does Mepicycline differ from other tetracyclines in terms of its effect on the ureter?

A2: Research shows that different tetracyclines have varying effects on the ureter, with Mepicycline and Doxycycline antagonizing the contractile action of barium chloride, while Tetracycline and Rolitetracycline increase it. [] This difference is attributed to the percentage of 4-epiderivatives in each tetracycline. The higher the concentration of 4-epiderivatives, the weaker the effect of Mepicycline and Doxycycline, and the stronger the action of Tetracycline and Rolitetracycline. []

Q3: Does intravenous administration of Mepicycline affect ureteral flow?

A3: Intravenous injection of Mepicycline, unlike Tetracycline and Rolitetracycline, does not induce a significant change in intra-ureteral flow. [] This suggests a different pharmacokinetic profile and potentially less direct impact on the ureteral smooth muscle compared to other tetracyclines.

Q4: Does Mepicycline offer any protection against penicillinase?

A4: Yes, Mepicycline exhibits antipenicillinase activity. [, ] This means it can protect penicillin from inactivation by bacterial enzymes called penicillinases, which are a major mechanism of bacterial resistance to penicillin. This property could be beneficial in combating penicillin-resistant infections.

Q5: Are there any studies on the combined use of Mepicycline with other antibiotics?

A5: Yes, there have been laboratory and clinical studies investigating the effectiveness of Mepicycline combined with Phenoxymethylpenicillin. [, ] These studies highlight the potential synergistic effects of combining these antibiotics, potentially offering broader spectrum antibacterial coverage.

Q6: Is there evidence of Mepicycline being used in respiratory tract infections?

A6: While there is no direct mention of Mepicycline use for respiratory infections in the provided abstracts, research indicates that tetracyclines, in general, can impact respiratory tract function. [] The specific application of Mepicycline for respiratory infections would require further investigation.

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